molecular formula C18H22N6O B7475552 N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide

N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide

Katalognummer B7475552
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: AOQJKENQVIPUCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide is a selective inhibitor of several enzymes and signaling pathways, including Janus kinase (JAK) and signal transducer and activator of transcription (STAT). The compound binds to the ATP-binding site of JAK and inhibits its activity, which subsequently leads to the inhibition of STAT activation. This mechanism of action has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve neurological function in animal models. The compound has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic profile, and availability of commercial sources. However, the compound also has some limitations, including its high cost and limited solubility in aqueous solutions.

Zukünftige Richtungen

For the research on N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide include the evaluation of its efficacy and safety in clinical trials for various diseases, the identification of its potential off-target effects, and the optimization of its synthesis method to reduce cost and increase yield. The compound may also be evaluated for its potential use in combination therapy with other drugs or as a drug delivery system for targeted therapy. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.

Synthesemethoden

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide involves a multi-step process that includes the reaction of 2-(4-piperazin-1-ylphenyl)acetic acid with 1-cyanocyclopentene to form the intermediate N-(1-cyanocyclopentyl)-2-[4-(4-piperazin-1-ylphenyl)phenyl]acetamide. The intermediate is then reacted with 4-cyanopyridine-2-amine to form the final product, this compound. The synthesis method has been optimized to obtain high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases. The scientific research application of this compound includes in vitro and in vivo studies to evaluate its efficacy and safety for clinical use.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c19-12-15-3-6-21-16(11-15)24-9-7-23(8-10-24)13-17(25)22-18(14-20)4-1-2-5-18/h3,6,11H,1-2,4-5,7-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQJKENQVIPUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.